7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzyl group, a thienylmethyl group, and a purine core structure
Preparation Methods
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzylamine: This can be synthesized by the reduction of 4-fluorobenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of the thienylmethyl intermediate: This involves the reaction of thiophene with formaldehyde and a secondary amine to form the thienylmethylamine.
Coupling reactions: The final step involves coupling the 4-fluorobenzylamine and thienylmethylamine intermediates with a purine derivative under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples of similar compounds include:
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C19H18FN5O2S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(thiophen-2-ylmethylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H18FN5O2S/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-5-7-13(20)8-6-12)18(22-16)21-10-14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,21,22) |
InChI Key |
CYTYLJHIFLMVRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CS3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.